molecular formula C12H10BrNO B6383129 5-(3-Aminophenyl)-3-bromophenol, 95% CAS No. 1261902-82-2

5-(3-Aminophenyl)-3-bromophenol, 95%

Cat. No. B6383129
CAS RN: 1261902-82-2
M. Wt: 264.12 g/mol
InChI Key: LIWWVPWGIUUDSF-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-3-bromophenol, 95% (5-APB-95) is a phenylbromoalkylamine derivative of the phenethylamine class of compounds. It is a structural analog of 3-bromo-4-methoxyphenethylamine (methoxyphenethylamine), and is a psychostimulant and entactogen drug of the substituted phenethylamine class. 5-APB-95 has been used in scientific research to study its effects on the central nervous system, and its potential applications in the medical field.

Scientific Research Applications

5-(3-Aminophenyl)-3-bromophenol, 95% has been used in scientific research to study its effects on the central nervous system. It has been found to have a wide range of pharmacological effects, including its ability to act as a psychostimulant, entactogen, and hallucinogen. It has also been studied for its potential applications in the medical field, as it has been found to have analgesic, anti-inflammatory, and antidepressant effects.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-3-bromophenol, 95% is still under investigation. However, it is believed to act on the central nervous system by increasing the release of dopamine, serotonin, and norepinephrine. It is also believed to interact with the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-3-bromophenol, 95% are still under investigation. However, it has been found to have a wide range of effects, including its ability to act as a psychostimulant, entactogen, and hallucinogen. It has also been found to have analgesic, anti-inflammatory, and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Aminophenyl)-3-bromophenol, 95% in laboratory experiments include its ability to act as a psychostimulant, entactogen, and hallucinogen. It also has analgesic, anti-inflammatory, and antidepressant effects. The main limitation of using 5-(3-Aminophenyl)-3-bromophenol, 95% in laboratory experiments is the lack of information regarding its long-term effects on the body.

Future Directions

The future directions for 5-(3-Aminophenyl)-3-bromophenol, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the medical field. Additionally, further research is needed to determine the long-term safety and efficacy of this compound. Finally, further research is needed to determine the potential for abuse and addiction of 5-(3-Aminophenyl)-3-bromophenol, 95%.

Synthesis Methods

5-(3-Aminophenyl)-3-bromophenol, 95% is synthesized from 3-bromo-4-methoxyphenethylamine (methoxyphenethylamine) using a method called the reductive amination. In this method, the amine group of methoxyphenethylamine is replaced with a phenylbromoalkylamine group. The synthesis process begins with the conversion of methoxyphenethylamine to its nitroso derivative, followed by reduction of the nitroso group to an amine group. This amine group is then reacted with a phenylbromoalkylamine group to form 5-(3-Aminophenyl)-3-bromophenol, 95%.

properties

IUPAC Name

3-(3-aminophenyl)-5-bromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWWVPWGIUUDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686352
Record name 3'-Amino-5-bromo[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Aminophenyl)-3-bromophenol

CAS RN

1261902-82-2
Record name 3'-Amino-5-bromo[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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